(E)-N-[5-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
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Overview
Description
(E)-N-[5-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is a complex organic compound that features a thiadiazole ring, a cyclopropylamino group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Cyclopropylamino Group: This step involves the reaction of the thiadiazole intermediate with cyclopropylamine, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Phenylprop-2-enamide Moiety: The final step includes the reaction of the intermediate with cinnamoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (E)-N-[5-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide can be studied for its potential bioactivity. Compounds with similar structures have shown promise as enzyme inhibitors or receptor modulators.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-[5-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the cyclopropylamino group are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
tert-Butyl carbamate: A compound used in organic synthesis, particularly in the protection of amine groups.
Uniqueness
(E)-N-[5-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is unique due to its combination of a thiadiazole ring, a cyclopropylamino group, and a phenylprop-2-enamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[5-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c21-13(9-6-11-4-2-1-3-5-11)18-15-19-20-16(24-15)23-10-14(22)17-12-7-8-12/h1-6,9,12H,7-8,10H2,(H,17,22)(H,18,19,21)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJOKXXYKCZDGE-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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